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Compound of Interest

Compound Name:
7-Hydroxy-5,8-

dimethoxyflavanone

Cat. No.: B113442 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Hydroxy-5,8-dimethoxyflavanone is a flavonoid derivative with potential applications in

medicinal chemistry and drug development. This document provides a detailed protocol for its

laboratory-scale synthesis. The synthetic strategy involves a three-step process commencing

with the preparation of a key acetophenone intermediate, followed by a Claisen-Schmidt

condensation to form a chalcone, and subsequent intramolecular cyclization to yield the target

flavanone. This protocol is designed to be a comprehensive guide for researchers, offering

detailed methodologies, data presentation, and a visual workflow.

Overall Reaction Scheme
The synthesis of 7-Hydroxy-5,8-dimethoxyflavanone is proposed to proceed via the following

three main stages:

Synthesis of 2',4'-dihydroxy-3',6'-dimethoxyacetophenone (3) from 2',4',6'-

trihydroxyacetophenone (1).

Claisen-Schmidt condensation of the acetophenone intermediate (3) with benzaldehyde (4)

to form 2',4'-dihydroxy-3',6'-dimethoxychalcone (5).
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Intramolecular cyclization of the chalcone intermediate (5) to afford the final product, 7-
Hydroxy-5,8-dimethoxyflavanone (6).

Experimental Protocols
Step 1: Synthesis of 2',4'-dihydroxy-3',6'-dimethoxyacetophenone (3)

This step involves the regioselective dimethylation of commercially available 2',4',6'-

trihydroxyacetophenone (phloracetophenone). Achieving selective methylation at the 3' and 6'

positions can be challenging and may yield a mixture of products. The following protocol is a

general approach; optimization may be required.

Materials and Reagents:

Reagent/Material Grade Supplier

2',4',6'-

Trihydroxyacetophenone (1)
Reagent Grade, ≥98% Sigma-Aldrich

Dimethyl sulfate (DMS) ReagentPlus®, ≥99% Sigma-Aldrich

Anhydrous Potassium

Carbonate (K₂CO₃)
ACS Reagent, ≥99% Fisher Scientific

Acetone ACS Grade VWR Chemicals

Hydrochloric Acid (HCl), 1M ACS Grade J.T. Baker

Ethyl acetate ACS Grade EMD Millipore

Anhydrous Sodium Sulfate

(Na₂SO₄)
ACS Grade Sigma-Aldrich

Procedure:

To a solution of 2',4',6'-trihydroxyacetophenone (1) (10.0 g, 59.5 mmol) in 250 mL of

anhydrous acetone in a 500 mL round-bottom flask, add anhydrous potassium carbonate

(24.7 g, 178.5 mmol).
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Stir the suspension vigorously at room temperature for 30 minutes under an inert

atmosphere (e.g., nitrogen or argon).

Cool the mixture to 0 °C using an ice bath.

Slowly add dimethyl sulfate (11.2 mL, 119 mmol, 2.0 equivalents) dropwise over 30 minutes,

ensuring the temperature remains below 5 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to reflux for 8-12 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

After completion, cool the reaction mixture to room temperature and filter off the potassium

carbonate.

Evaporate the acetone under reduced pressure.

To the residue, add 150 mL of water and acidify to pH 3-4 with 1M HCl.

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium

sulfate.

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel, eluting with a gradient of

hexane and ethyl acetate to isolate the desired 2',4'-dihydroxy-3',6'-dimethoxyacetophenone

(3).

Step 2: Synthesis of 2',4'-dihydroxy-3',6'-dimethoxychalcone (5)

This step involves the base-catalyzed Claisen-Schmidt condensation of the synthesized

acetophenone with benzaldehyde.

Materials and Reagents:
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Reagent/Material Grade Supplier

2',4'-dihydroxy-3',6'-

dimethoxyacetophenone (3)
Synthesized above -

Benzaldehyde (4) ACS Reagent, ≥99% Sigma-Aldrich

Potassium Hydroxide (KOH) ACS Reagent, ≥85% Fisher Scientific

Ethanol (95%) ACS Grade VWR Chemicals

Hydrochloric Acid (HCl), 2M ACS Grade J.T. Baker

Procedure:

Dissolve 2',4'-dihydroxy-3',6'-dimethoxyacetophenone (3) (5.0 g, 23.6 mmol) and

benzaldehyde (4) (2.9 mL, 28.3 mmol, 1.2 equivalents) in 100 mL of 95% ethanol in a 250

mL round-bottom flask.

Prepare a 50% (w/v) aqueous solution of potassium hydroxide.

Cool the ethanolic solution of the reactants to 0 °C in an ice bath.

Slowly add the KOH solution (20 mL) to the reaction mixture with constant stirring.

Allow the reaction to stir at room temperature for 24-48 hours. The formation of a precipitate

may be observed. Monitor the reaction by TLC.

Once the reaction is complete, pour the mixture into a beaker containing 200 g of crushed

ice.

Acidify the mixture to pH 4-5 with 2M HCl. A yellow precipitate of the chalcone should form.

Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is

neutral.

Dry the crude 2',4'-dihydroxy-3',6'-dimethoxychalcone (5) in a vacuum oven. The product can

be used in the next step without further purification or can be recrystallized from ethanol if

necessary.
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Step 3: Synthesis of 7-Hydroxy-5,8-dimethoxyflavanone (6)

This final step is the acid-catalyzed intramolecular cyclization of the chalcone to the flavanone.

Materials and Reagents:

Reagent/Material Grade Supplier

2',4'-dihydroxy-3',6'-

dimethoxychalcone (5)
Synthesized above -

Ethanol ACS Grade VWR Chemicals

Concentrated Sulfuric Acid

(H₂SO₄)
ACS Reagent, 95-98% Sigma-Aldrich

Sodium Bicarbonate

(NaHCO₃) solution, saturated
ACS Grade Fisher Scientific

Ethyl acetate ACS Grade EMD Millipore

Anhydrous Sodium Sulfate

(Na₂SO₄)
ACS Grade Sigma-Aldrich

Procedure:

Dissolve the crude 2',4'-dihydroxy-3',6'-dimethoxychalcone (5) (4.0 g, 13.3 mmol) in 150 mL

of ethanol in a 250 mL round-bottom flask.

Add a few drops (approximately 0.5 mL) of concentrated sulfuric acid to the solution.

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the disappearance of the

chalcone by TLC.

After completion, cool the reaction mixture to room temperature and neutralize by slowly

adding a saturated solution of sodium bicarbonate until effervescence ceases.

Remove the ethanol under reduced pressure.

Extract the aqueous residue with ethyl acetate (3 x 75 mL).
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Combine the organic extracts, wash with brine (1 x 75 mL), and dry over anhydrous sodium

sulfate.

Filter and concentrate the solvent under reduced pressure to yield the crude flavanone.

Purify the crude 7-Hydroxy-5,8-dimethoxyflavanone (6) by column chromatography on

silica gel using a hexane/ethyl acetate solvent system, followed by recrystallization from a

suitable solvent (e.g., ethanol or methanol).

Quantitative Data Summary

Step
Starting
Material

Molecul
ar
Weight (
g/mol )

Amount
(g)

Moles
(mmol)

Product

Molecul
ar
Weight (
g/mol )

Theoreti
cal Yield
(g)

1

2',4',6'-

Trihydrox

yacetoph

enone

168.15 10.0 59.5

2',4'-

dihydroxy

-3',6'-

dimethox

yacetoph

enone

212.20 12.6

2

2',4'-

dihydroxy

-3',6'-

dimethox

yacetoph

enone

212.20 5.0 23.6

2',4'-

dihydroxy

-3',6'-

dimethox

ychalcon

e

300.31 7.1

3

2',4'-

dihydroxy

-3',6'-

dimethox

ychalcon

e

300.31 4.0 13.3

7-

Hydroxy-

5,8-

dimethox

yflavanon

e

300.31 4.0

Note: Actual yields will vary and should be determined experimentally.
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Expected Product Characterization
7-Hydroxy-5,8-dimethoxyflavanone (6):

Appearance: Pale yellow solid.

Molecular Formula: C₁₇H₁₆O₅

Molecular Weight: 300.31 g/mol

Mass Spectrometry (ESI-MS): Expected m/z: 301.10 [M+H]⁺, 299.09 [M-H]⁻.

¹H NMR (500 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~7.3-7.5 (m, 5H, B-ring

protons), ~6.2 (s, 1H, H-6), ~5.4 (dd, 1H, H-2), ~3.9 (s, 3H, OCH₃), ~3.8 (s, 3H, OCH₃), ~3.0

(dd, 1H, H-3a), ~2.8 (dd, 1H, H-3b). The phenolic proton signal may be broad and its position

concentration-dependent.

¹³C NMR (125 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~190 (C-4), ~160-150

(quaternary carbons of A-ring), ~140-125 (B-ring carbons), ~95 (C-6), ~80 (C-2), ~60

(OCH₃), ~45 (C-3).

Visual Workflow
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Caption: Synthetic workflow for 7-Hydroxy-5,8-dimethoxyflavanone.

To cite this document: BenchChem. [Application Note: Laboratory Scale Synthesis of 7-
Hydroxy-5,8-dimethoxyflavanone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b113442#laboratory-scale-synthesis-protocol-for-7-
hydroxy-5-8-dimethoxyflavanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b113442?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

